2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

Catalog No.
S3215163
CAS No.
54995-52-7
M.F
C13H9ClN2O
M. Wt
244.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

CAS Number

54995-52-7

Product Name

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C13H9ClN2O

Molecular Weight

244.68

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2

InChI Key

XJHAVALWFPKQEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N

solubility

not available

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound characterized by its unique structure, which includes a benzoxazole ring substituted with a 3-chlorophenyl group and an amine at the 5-position. Its chemical formula is C13H9ClN2OC_{13}H_{9}ClN_{2}O, and it has a CAS number of 54995-52-7. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Substitution Reactions: The chlorine atom in the 3-chlorophenyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify its functional groups.
  • Coupling Reactions: It can engage in coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.

These reactions can lead to the synthesis of various derivatives that may exhibit enhanced properties or activities.

Research indicates that 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine exhibits significant biological activity. Studies have shown that benzoxazole derivatives often demonstrate anticancer properties, antimicrobial effects, and other pharmacological activities. Specifically, compounds related to benzoxazole structures have been investigated for their potential as anticancer agents due to their ability to interfere with cellular processes in cancer cells .

The synthesis of 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

  • Formation of Benzoxazole Ring: The synthesis begins with the reaction of o-aminophenol with a suitable chlorinated aromatic compound (in this case, 3-chlorobenzoyl chloride) under acidic conditions to form the benzoxazole ring.
  • Introduction of Amine Group: The amine group can be introduced through various methods, including reductive amination or direct amination techniques.

These methods allow for the efficient production of the compound while maintaining high yields.

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents against cancer and other diseases.
  • Fluorescent Probes: Compounds with similar structures are often utilized in biological imaging and as fluorescent probes due to their optical properties.
  • Material Science: It may also find applications in creating advanced materials with specific electronic or optical characteristics.

Studies on the interactions of 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine with biological targets are crucial for understanding its mechanism of action. Research has shown that benzoxazole derivatives can interact with DNA and proteins, potentially leading to apoptosis in cancer cells. Further investigation into its binding affinities and interaction profiles with specific receptors or enzymes could provide insights into its therapeutic potential .

Several compounds share structural similarities with 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-chlorophenolContains bromo and chloro substituentsLacks the benzoxazole ring
2-(5-Bromo-2-chlorophenyl)acetonitrileSimilar aromatic substitution patternContains a nitrile group instead of benzoxazole
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSimilar substituents but includes a carboxylic acidDifferent functional group alters reactivity

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine lies in its benzoxazole ring structure, which imparts specific electronic and steric properties that enhance its reactivity and biological activity compared to other similar compounds. This makes it a versatile intermediate for synthesizing bioactive compounds with unique properties.

XLogP3

3.4

Dates

Last modified: 08-18-2023

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